molecular formula C15H19NO3 B1309917 3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid CAS No. 878738-34-2

3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid

Cat. No. B1309917
CAS RN: 878738-34-2
M. Wt: 261.32 g/mol
InChI Key: NWNNLWGNEQLXNG-UHFFFAOYSA-N
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Description

3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid (CAMB) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid, and its structure is composed of a cyclohexane ring attached to an amide group. CAMB has been used in a range of studies, from biochemical and physiological effects to advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Chemical Synthesis and Structural Studies :

    • Taylor et al. (1996) explored the synthesis of labeled compounds using derivatives of benzoic acid, demonstrating the utility of these compounds in the preparation of radioactively labeled molecules for scientific studies (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
    • Sohár et al. (1995) conducted research on the stereostructures of compounds derived from benzoic acid, emphasizing the importance of structural analysis in understanding chemical properties (Sohár, Stájer, Nagy, & Bernáth, 1995).
  • Biological and Pharmacological Studies :

    • Mineo et al. (2013) studied the effects of benzoic acid derivatives on osmotic fragility in rat erythrocytes, highlighting the biological interactions of these compounds (Mineo, Ogita, Kanayama, Kawagishi, Sato, Yamamoto, Arai, & Izawa, 2013).
    • Sañudo et al. (2006) synthesized new classes of compounds including benzoic acid derivatives, opening avenues for potential pharmacological applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
  • Environmental and Microbial Studies :

    • Blakley and Papish (1982) researched the metabolism of cyclohexanecarboxylic acid and its derivatives by Pseudomonas putida, providing insights into the environmental degradation and utilization of such compounds (Blakley & Papish, 1982).
    • Keith et al. (1978) investigated the anaerobic decomposition of benzoic acid, a related compound, during methane fermentation, contributing to our understanding of biodegradation processes (Keith, Bridges, Fina, Iverson, & Cloran, 1978).

Biochemical Analysis

Biochemical Properties

3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acids and proteins, influencing their structure and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the activity of the enzymes and proteins involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to long-term changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the levels of specific metabolites, thereby influencing the overall metabolic flux within the cell . These interactions can have significant implications for cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these processes is essential for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

3-(cyclohexanecarbonylamino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-10-12(15(18)19)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNNLWGNEQLXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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